A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine Hydrochloride
A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine Hydrochloride
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Within this class, the 2-aminoindole scaffold is recognized as a "privileged structure" due to its wide range of biological activities.[1] The subject of this guide, 5-methoxy-1H-indol-2-amine hydrochloride, is a particularly noteworthy analogue. The inclusion of a methoxy group at the 5-position is a common feature in critical neuroactive compounds, including serotonin and melatonin, suggesting a rich potential for this molecule in neuroscience and beyond.[1]
This compound is not merely a theoretical curiosity; it is a versatile synthetic building block and a precursor for developing complex molecular libraries aimed at discovering new therapeutic agents.[2] Its structure suggests potential applications as an inhibitor of various kinases, as an antimicrobial or anti-inflammatory agent, and as a modulator of serotonergic pathways through interaction with 5-HT receptors.[1][3]
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 5-methoxy-1H-indol-2-amine hydrochloride. It is intended to serve as a foundational resource for researchers utilizing this compound in their discovery and development workflows. Note that while extensive experimental data for this specific salt is limited in public literature, this guide extrapolates from the known chemistry of its freebase, closely related analogues, and fundamental chemical principles to provide a robust predictive overview.[1][3]
Physicochemical and Structural Properties
The hydrochloride salt form of 5-methoxy-1H-indol-2-amine offers significant advantages over its freebase, primarily in terms of stability and solubility in aqueous media, which is a critical consideration for biological assays and formulation studies. The protonation of the highly basic 2-amino group by hydrochloric acid results in a more crystalline and manageable solid.
Data Summary
The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted based on the freebase structure and data from analogous compounds. Experimental verification is a mandatory step for any cGMP or GLP application.
| Property | Value / Predicted Range | Source / Notes |
| IUPAC Name | 5-methoxy-1H-indol-2-amine hydrochloride | --- |
| Molecular Formula | C₉H₁₁ClN₂O | For the hydrochloride salt. |
| Molecular Weight | 198.65 g/mol | For the hydrochloride salt. |
| Appearance | Off-white to light brown solid | Predicted, based on similar indole amines.[3] |
| Melting Point | >150 °C | Predicted. Salts typically have higher melting points than the corresponding freebase.[3] |
| Solubility | Soluble in Water, Methanol, DMSO, DMF | The hydrochloride salt form significantly enhances aqueous solubility compared to the freebase.[3] |
| Predicted pKa | ~5-6 (amine -NH₃⁺), ~17 (indole N-H) | The primary amine is the most basic site. The indole N-H is weakly acidic.[1] |
| Predicted XLogP3 | ~1.5 | For the freebase. The salt form will be significantly more hydrophilic.[1] |
| Hydrogen Bond Donors | 3 (Indole N-H, -NH₃⁺) | For the protonated salt. |
| Hydrogen Bond Acceptors | 1 (Methoxy oxygen) | The chloride ion can also act as an acceptor. |
Synthesis and Purification
While several methods for creating 2-aminoindoles can be adapted, a highly plausible and scalable route to 5-methoxy-1H-indol-2-amine starts from the commercially available 5-methoxy-1H-indole-2-carboxylic acid.[1][4] This approach involves a two-step sequence: formation of an intermediate carboxamide, followed by a Curtius or Hofmann-type rearrangement.[4]
Synthetic Workflow Diagram
The diagram below outlines the general workflow for the synthesis and subsequent purification of the target compound.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a representative procedure adapted from established methodologies for analogous transformations.[4] Causality: The Curtius rearrangement is chosen as it is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate.
Safety Precaution: All operations should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[5][6]
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Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide
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Activation: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
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Rationale: CDI is an effective and safer alternative to thionyl chloride for activating the carboxylic acid, forming a highly reactive N-acylimidazole intermediate.
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-
Stir the mixture for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
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Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq).
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Rationale: The ammonia source acts as the nucleophile, displacing the imidazole group to form the stable primary amide.
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-
Workup: Once the reaction is complete, pour the mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carboxamide. This intermediate is often pure enough for the next step.
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Step 2: Curtius Rearrangement to 5-methoxy-1H-indol-2-amine
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Acyl Azide Formation & Rearrangement: In a one-pot procedure, dissolve the intermediate carboxamide (1.0 eq) in a suitable solvent like toluene. Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq).
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Rationale: DPPA facilitates the conversion of the carboxylic acid (if starting from there directly) or its derivative to an acyl azide, which upon heating, rearranges with loss of N₂ gas to form an isocyanate intermediate.
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-
Heat the reaction mixture to reflux (80-110 °C). The progress is monitored by the cessation of nitrogen gas evolution.
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Hydrolysis: After the rearrangement is complete, add aqueous acid (e.g., 2M HCl) and continue heating to hydrolyze the isocyanate (or the intermediate urethane if an alcohol was present) to the primary amine.
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Workup & Salt Formation: Cool the reaction mixture. Basify with NaOH to pH > 10 and extract the freebase product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
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Dissolve the crude freebase in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until precipitation is complete.
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Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 5-methoxy-1H-indol-2-amine hydrochloride as a solid.
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Reactivity Profile
The chemical behavior of 5-methoxy-1H-indol-2-amine is dictated by the interplay of its three key functional components: the electron-rich indole ring, the nucleophilic primary amine, and the electron-donating methoxy group.[1]
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Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The presence of two powerful electron-donating groups (2-NH₂ and 5-OCH₃) makes the system exceptionally electron-rich. Electrophilic substitution is strongly directed to the C3 position, which is the most nucleophilic site on the indole core.[1]
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Amine Nucleophilicity: The primary amine at the C2 position is a potent nucleophile. It will readily undergo standard amine reactions such as acylation (with acyl chlorides or anhydrides), alkylation, and reductive amination.[1] When performing reactions on the indole ring, it is often necessary to protect this amine group (e.g., as a Boc-carbamate) to prevent undesired side reactions.
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Stability: As a 2-aminoindole, the compound can be sensitive to air and light, potentially undergoing oxidative dimerization.[7] Conversion to the hydrochloride salt significantly improves its shelf-life and handling stability by protecting the reactive free amine.
Spectroscopic Characterization
Definitive identification of 5-methoxy-1H-indol-2-amine hydrochloride requires a combination of spectroscopic techniques. The data below are predicted values based on analogous structures and serve as a guide for experimental analysis.[1][3]
¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.0 - 12.0 | br s | 1H | Indole N-H | Broad, exchangeable with D₂O. |
| ~8.5 - 9.5 | br s | 3H | Amine -NH₃⁺ | Very broad, exchangeable with D₂O. Shift is highly dependent on concentration and solvent. |
| ~7.20 | d | 1H | Ar-H (C4) | Aromatic proton adjacent to the fused ring junction. |
| ~6.95 | d | 1H | Ar-H (C7) | Aromatic proton adjacent to the indole nitrogen. |
| ~6.70 | dd | 1H | Ar-H (C6) | Aromatic proton coupled to both C4-H and C7-H. |
| ~6.10 | s | 1H | C3-H | Olefinic-like proton at the C3 position. |
| ~3.75 | s | 3H | Methoxy -OCH₃ | Characteristic singlet for the methoxy group.[1] |
¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment | Notes |
| ~158 | C2 | Carbon bearing the amine group, shifted downfield.[1] |
| ~154 | C5 | Carbon bearing the methoxy group.[1] |
| ~132 | C7a | Fused ring junction carbon. |
| ~128 | C3a | Fused ring junction carbon. |
| ~112 | C4, C6 | Aromatic CH carbons. |
| ~102 | C7 | Aromatic CH carbon. |
| ~95 | C3 | C3 carbon, shifted upfield due to electron donation.[1] |
| ~55 | -OCH₃ | Methoxy carbon.[1] |
Infrared (IR) Spectroscopy
Key absorption bands are expected for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Intensity / Notes |
| 3350 - 3450 | N-H Stretch (Indole) | Medium, sharp.[1] |
| 2800 - 3200 | N-H Stretch (-NH₃⁺) | Very broad, strong. Overlaps with C-H stretches. |
| 3000 - 3100 | C-H Stretch (Aromatic) | Medium. |
| 2850 - 2960 | C-H Stretch (Aliphatic) | Medium. |
| 1580 - 1650 | N-H Bend (Amine) | Strong.[1] |
| 1450 - 1600 | C=C Stretch (Aromatic) | Medium. |
| 1230 - 1270 | C-O Stretch (Aryl Ether) | Strong.[1] |
Mass Spectrometry (ESI-MS)
In positive ion mode, the expected molecular ion peak would correspond to the freebase [M+H]⁺.
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Expected [M+H]⁺: m/z 163.08, corresponding to the formula [C₉H₁₁N₂O]⁺.[3]
Conclusion
5-methoxy-1H-indol-2-amine hydrochloride is a valuable and versatile chemical entity for drug discovery and organic synthesis. Its structural features, particularly the combination of the privileged 2-aminoindole scaffold and the neuropharmacologically relevant 5-methoxy group, make it a compound of high interest. Understanding its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective use. The conversion to the hydrochloride salt provides a stable, more soluble form, facilitating its application in both synthetic and biological contexts. The synthetic and analytical guidance provided herein serves as a robust starting point for researchers aiming to unlock the potential of this important molecule.
References
- BenchChem. A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
- BenchChem. Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.
- BenchChem. Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide.
- ResearchGate. Synthesis and Reactivity of N-Hydroxy-2-aminoindoles.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- BenchChem. 5-Methoxy-1H-indol-2-amine.
- MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.
